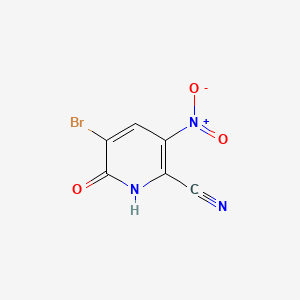
5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a pyridine ring. Its unique structure makes it a valuable candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted pyridinecarbonitriles.
Wissenschaftliche Forschungsanwendungen
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and nitrile groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarbonitrile
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarboxylic acid methyl ester
Uniqueness
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H2BrN3O3 |
|---|---|
Molekulargewicht |
244.00 g/mol |
IUPAC-Name |
5-bromo-3-nitro-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-5(10(12)13)4(2-8)9-6(3)11/h1H,(H,9,11) |
InChI-Schlüssel |
SHEIPJLJQJUKQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)
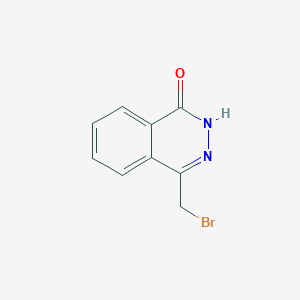
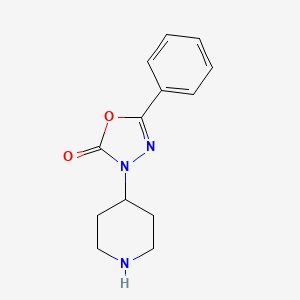
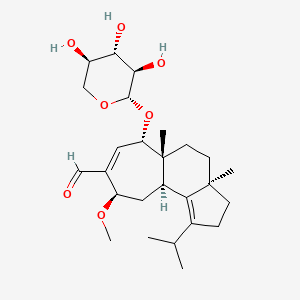

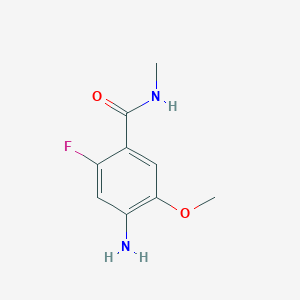
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)

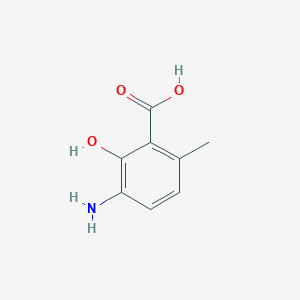
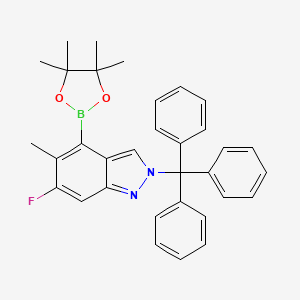
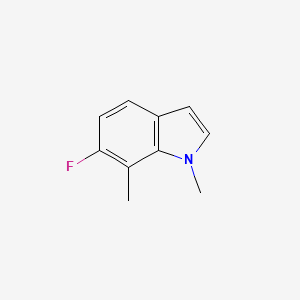
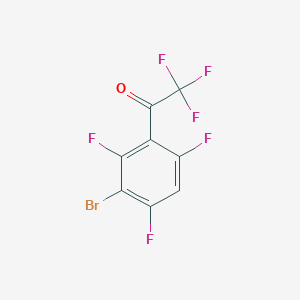
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
